PrP 106-126 is synthesized from the human prion protein, which is predominantly expressed in the nervous system. The full-length prion protein, known as PrP^C (cellular form), can misfold into a pathogenic form known as PrP^Sc (scrapie form). The latter is associated with various prion diseases, including Creutzfeldt-Jakob disease and bovine spongiform encephalopathy. PrP 106-126 exhibits properties similar to PrP^Sc, particularly in its ability to induce neurotoxicity and aggregation of other prion proteins .
The synthesis of PrP 106-126 typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key parameters in this synthesis include:
PrP 106-126 adopts an amyloid-like structure characterized by a high content of beta-sheet conformations. Studies using techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) have confirmed that this fragment can form fibrils resembling those found in amyloid diseases. The molecular formula and mass of PrP 106-126 are crucial for understanding its interactions and stability:
The peptide's structure facilitates interactions with metal ions and other peptides, contributing to its aggregation propensity .
PrP 106-126 participates in several chemical reactions that are critical for its biological activity:
The mechanism by which PrP 106-126 exerts its effects involves several pathways:
PrP 106-126 exhibits several notable physical and chemical properties:
PrP 106-126 has several scientific applications:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3